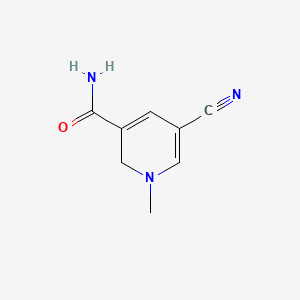
5-cyano-1-methyl-2H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-1-methyl-2H-pyridine-3-carboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with cyano and carboxamide groups, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-methyl-2H-pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with methylamine in the presence of a base, followed by cyclization to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-cyano-1-methyl-2H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
5-cyano-1-methyl-2H-pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-cyano-1-methyl-2H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyano-2-methyl-1,2-dihydro-3-pyridinecarboxamide
- 5-Cyano-1-ethyl-1,2-dihydro-3-pyridinecarboxamide
- 5-Cyano-1-methyl-1,2-dihydro-4-pyridinecarboxamide
Uniqueness
5-cyano-1-methyl-2H-pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Propiedades
Número CAS |
15831-41-1 |
|---|---|
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 |
Nombre IUPAC |
5-cyano-1-methyl-2H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-11-4-6(3-9)2-7(5-11)8(10)12/h2,4H,5H2,1H3,(H2,10,12) |
Clave InChI |
PJUYDKLUJTWPED-UHFFFAOYSA-N |
SMILES |
CN1CC(=CC(=C1)C#N)C(=O)N |
Sinónimos |
Nicotinamide, 5-cyano-1,2-dihydro-1-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















